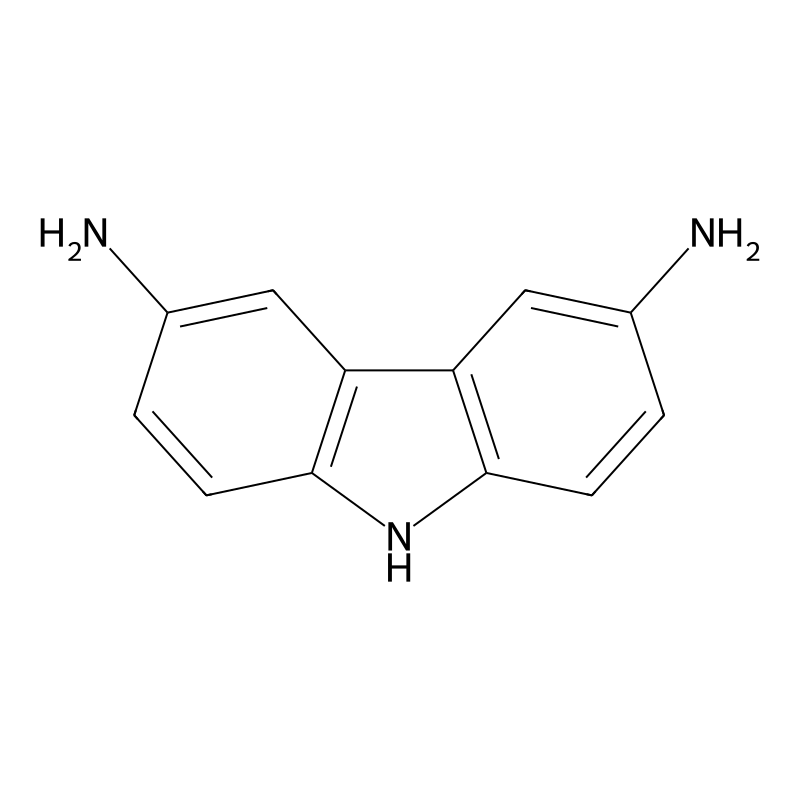

9H-Carbazole-3,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

9H-Carbazole-3,6-diamine can be synthesized through various methods, with the most common approach involving the condensation of carbazole-1,3,6-trione with hydrazine hydrate. This reaction results in the formation of the desired product along with water as a byproduct.

Applications in Organic Electronics and Optoelectronics

9H-Carbazole-3,6-diamine possesses intriguing properties that make it valuable in the field of organic electronics and optoelectronics. Due to its electron-donating amine groups, it serves as an efficient hole-transport material (HTM) in organic devices like light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs).

The effectiveness of 9H-Carbazole-3,6-diamine as an HTM stems from its:

- Favorable HOMO-LUMO levels: The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energy levels of a material influence its ability to transport charges. 9H-Carbazole-3,6-diamine possesses suitable HOMO-LUMO levels that enable efficient hole injection from the electrode to the active layer in organic devices.

- Good film-forming properties: It can form homogeneous and smooth thin films, crucial for optimal device performance.

- Thermal stability: It exhibits good thermal stability, allowing it to withstand the processing temperatures often encountered during device fabrication.

9H-Carbazole-3,6-diamine is an organic compound with the molecular formula C₁₂H₁₁N₃. It features a carbazole core, which is a fused bicyclic structure comprising a benzene ring and a pyrrole ring. The compound is characterized by the presence of two amine groups at the 3 and 6 positions of the carbazole structure. This configuration contributes to its unique chemical properties and biological activities, making it an interesting subject of study in organic chemistry and medicinal applications .

- Oxidation Reactions: The compound can undergo oxidation using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol.

- Substitution Reactions: The amine groups can act as nucleophiles in electrophilic aromatic substitution reactions, allowing for further functionalization of the carbazole structure.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives through condensation mechanisms.

Research indicates that 9H-Carbazole-3,6-diamine exhibits notable biological activities, including:

- Antimicrobial Properties: It has been shown to possess antimicrobial activity against various bacterial strains.

- Anticancer Potential: Studies suggest that derivatives of 9H-Carbazole-3,6-diamine may have anticancer effects, particularly in targeting specific pathways involved in cancer cell proliferation .

- Neuroprotective Effects: Some research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Several synthesis methods for 9H-Carbazole-3,6-diamine have been documented:

- Ammonolysis of 3,6-Dicarbazolol: One common method involves the reaction of 3,6-dicarbazolol with ammonia under specific conditions to yield 9H-Carbazole-3,6-diamine.

- Reduction Reactions: The compound can also be synthesized through reduction processes involving nitrated precursors or other derivatives.

- Cyclization Techniques: Cyclization reactions involving appropriate precursors can lead to the formation of the carbazole backbone followed by amination at the 3 and 6 positions.

9H-Carbazole-3,6-diamine has several applications across different fields:

- Organic Electronics: It is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable electronic properties.

- Pharmaceuticals: The compound serves as a precursor for various pharmaceutical agents, particularly those targeting cancer and infectious diseases.

- Dyes and Pigments: Its derivatives are employed in dye manufacturing due to their vibrant colors and stability.

Interaction studies involving 9H-Carbazole-3,6-diamine focus on its binding affinities with biological targets. Notable findings include:

- Protein Binding Studies: Research has explored how this compound interacts with specific proteins involved in disease pathways, providing insights into its potential therapeutic mechanisms.

- Metabolic Pathway Analysis: Investigations into its metabolic products reveal insights into how it is processed within biological systems, which can inform drug design strategies .

Several compounds share structural similarities with 9H-Carbazole-3,6-diamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Carbazole | Basic carbazole structure without amines | Primarily used in organic electronics |

| 3-Amino Carbazole | Amino group at position 3 only | Exhibits different biological activity profiles |

| 1-Hydroxycarbazole | Hydroxyl group at position 1 | Used as a dye; different solubility characteristics |

| 3,6-Dinitrocarbazole | Nitro groups at positions 3 and 6 | Increased reactivity; used in explosives research |

| CBL0137 | A derivative with potential antitrypanosomal activity | Specific targeting against Trypanosoma brucei |

The uniqueness of 9H-Carbazole-3,6-diamine lies in its dual amine functionality combined with the carbazole core, which enhances its reactivity and biological activity compared to these similar compounds. This distinct structural feature facilitates diverse applications in both materials science and medicinal chemistry.

Classical Organic Synthesis Routes

Nitration-Reduction Pathway from N-Substituted Carbazole Precursors

The nitration-reduction pathway represents the most established and widely utilized method for synthesizing 9H-carbazole-3,6-diamine. This classical approach involves the initial nitration of carbazole to form 3,6-dinitro-9H-carbazole, followed by selective reduction of the nitro groups to yield the desired diamine product. The nitration process typically employs a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent, with careful temperature control being essential to ensure selective substitution at the 3 and 6 positions.

The synthesis of 3,6-dinitro-9H-carbazole as an intermediate compound is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions. Research has demonstrated that the reaction of carbazole with nitrating agents such as concentrated sulfuric acid and nitric acid mixture produces the dinitro derivative with good selectivity. The nitration reaction must be carefully monitored to prevent over-nitration or degradation of the carbazole core structure.

Following successful nitration, the reduction step converts the nitro groups to amino groups through various reducing agents. Common reducing agents include hydrogen gas in the presence of a palladium catalyst, sodium borohydride, or zinc powder with hydrochloric acid. The reduction of 3,6-dinitro-9H-carbazole yields 3,6-diamino-9H-carbazole as the final product. Studies have shown that different reduction conditions can affect both the yield and purity of the final product, with metal-catalyzed hydrogenation generally providing superior results compared to chemical reduction methods.

The nitration-reduction pathway offers several advantages including the ready availability of starting materials, well-established reaction conditions, and the ability to scale up the process for industrial production. However, the method also presents challenges related to the handling of concentrated acids during nitration and the need for careful purification to remove trace metal contaminants from the reduction step.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of carbazole derivatives, including 9H-carbazole-3,6-diamine. The Buchwald-Hartwig amination represents a particularly versatile approach that enables the formation of carbon-nitrogen bonds through the coupling of aryl halides with amines. This methodology allows for the direct introduction of amino groups into the carbazole framework or the construction of the carbazole core itself through intramolecular coupling reactions.

Recent advances in palladium-catalyzed carbazole synthesis have focused on tandem carbon-hydrogen functionalization and carbon-nitrogen bond formation sequences. Research has demonstrated that the selective intramolecular functionalization of an arene carbon-hydrogen bond followed by the formation of a new arene carbon-nitrogen bond can provide access to unsymmetrical carbazoles with controlled substitution patterns. The substitution pattern of the carbazole product can be precisely controlled by the design of the biaryl amide substrate, and the method demonstrates compatibility with a variety of functional groups.

The mechanism of palladium-catalyzed carbazole formation involves a tandem electrophilic palladation and carbon-nitrogen bond formation sequence. Complexation of palladium acetate to the amide moiety of the substrate forms a palladium amide intermediate with concomitant release of acetic acid. The palladium amide then undergoes electrophilic palladation to provide a six-membered cyclic palladium amide complex. Reductive elimination produces the carbazole product and a palladium(0) species, which is reoxidized to palladium(II) in the presence of copper acetate or dimethyl sulfoxide and oxygen to complete the catalytic cycle.

Electropolymerization Techniques for Functional Derivatives

Electropolymerization represents an innovative approach for synthesizing carbazole-based polymer materials and functional derivatives. This technique involves the oxidative coupling of carbazole monomers through electrochemical processes, resulting in the formation of polycarbazole films with unique properties. The electropolymerization of carbazole derivatives can proceed through different mechanistic pathways depending on the substituents present on the carbazole core.

Research on tri-carbazole structures has demonstrated that compounds such as 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole and 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole can be electropolymerized into robust polymer films on electrode surfaces through oxidative coupling reactions. The electro-generated polymer films exhibit reversible electrochemical oxidation processes with significant electrochromic behavior, changing color from pale yellow neutral states to blue when fully oxidized.

The electropolymerization mechanism varies depending on the specific carbazole derivative being processed. Studies have suggested that nitro-substituted carbazole compounds undergo electropolymerization primarily through carbazole-carbazole coupling, while amino-substituted derivatives can proceed through both carbazole-carbazole and amino-carbazole coupling pathways. This mechanistic diversity allows for the fine-tuning of polymer properties through strategic substitution patterns.

Solid-state electrochemical synthesis has also been developed using mechanochemical methods. High-temperature ball-milling techniques have enabled palladium-catalyzed solid-state carbon-nitrogen cross-coupling of carbazoles with aryl halides. This approach allows for simple, fast, and efficient synthesis under solvent-free conditions, providing access to carbazole derivatives that may be difficult to obtain through conventional solution-based methods.

Industrial-Scale Production Optimization

Industrial-scale production of 9H-carbazole-3,6-diamine requires careful optimization of reaction conditions, process economics, and quality control measures. The scalability of synthetic routes depends heavily on factors such as raw material availability, reaction safety, waste minimization, and product purification requirements. Patent literature reveals that efficient synthesis methods have been developed specifically to address these industrial concerns.

The development of regioselective synthesis methods has been identified as crucial for industrial viability. Research has shown that conventional carbazole synthesis methods often suffer from poor regioselectivity, leading to byproduct formation and reduced efficiency. New synthesis approaches using different starting materials from conventional carbazole synthesis precursors have been developed to achieve high yields through regioselective reactions. These methods utilize inexpensive and readily available aniline compounds as starting materials, providing cost advantages and enabling mass production potential.

Process optimization studies have focused on reaction parameter control including temperature, reaction time, and reagent stoichiometry. The synthesis method involving acetylation reactions, Ullmann coupling reactions, and Tauber carbazole synthesis has demonstrated high production yields due to regioselective reaction pathways. Industrial implementation requires precise control of reaction parameters to ensure consistent product quality and minimize the formation of unwanted isomers or degradation products.

Continuous flow reactor technology has been explored for industrial carbazole synthesis to improve process efficiency and safety. The use of continuous flow systems allows for better heat and mass transfer control, reduced reaction times, and improved safety profiles compared to traditional batch processes. Advanced purification techniques including crystallization and chromatographic methods are employed to achieve the high purity levels required for electronic and pharmaceutical applications.

| Production Parameter | Optimized Range | Impact on Yield | Quality Considerations |

|---|---|---|---|

| Reaction Temperature | 50-110°C | High temperature increases conversion but may cause decomposition | Temperature control critical for selectivity |

| Reaction Time | 2-24 hours | Longer times improve conversion but increase byproduct formation | Monitoring required to prevent over-reaction |

| Catalyst Loading | 0.5-2 mol% | Higher loading improves rate but increases cost | Catalyst removal essential for product purity |

| Solvent Selection | Toluene, DMF, DMSO | Affects solubility and reaction rate | Solvent recovery important for economics |

Purification and Crystallization Challenges

The purification of 9H-carbazole-3,6-diamine presents unique challenges due to the compound's chemical properties and the presence of potential impurities from synthetic processes. The diamine functionality makes the compound susceptible to oxidation and complexation with metal catalysts used during synthesis, requiring careful handling and purification protocols.

Crystallization represents the primary purification method for obtaining high-purity 9H-carbazole-3,6-diamine. The compound typically crystallizes as light-colored crystals, but the crystallization process must be carefully controlled to achieve optimal purity levels. Solvent selection plays a crucial role in crystallization success, with polar protic solvents often preferred due to their ability to solvate the amino groups while maintaining reasonable solubility profiles.

Chromatographic purification methods have been developed to address specific impurity profiles encountered during synthesis. Column chromatography using silica gel with carefully optimized eluent systems can effectively separate the desired product from structurally similar impurities. The choice of eluent system must balance separation efficiency with product recovery, as strong polar solvents may cause product decomposition or poor recovery yields.

Analytical characterization of purified 9H-carbazole-3,6-diamine requires multiple complementary techniques to confirm identity and purity. Nuclear magnetic resonance spectroscopy provides structural confirmation, while high-performance liquid chromatography enables quantitative purity assessment. Mass spectrometry serves as an additional confirmation tool and can identify trace impurities that may affect performance in electronic applications.

The presence of metal contaminants from palladium-catalyzed synthesis steps requires specialized purification approaches. Activated carbon treatment and metal scavenging agents have been employed to reduce metal content to acceptable levels for electronic applications. The effectiveness of metal removal processes must be monitored through sensitive analytical techniques such as inductively coupled plasma mass spectrometry.

Recrystallization optimization involves systematic evaluation of solvent systems, temperature profiles, and cooling rates to maximize both yield and purity. Studies have shown that controlled cooling rates and seeding techniques can significantly improve crystal quality and reduce the incorporation of impurities into the crystal lattice. The development of reproducible crystallization protocols is essential for maintaining consistent product quality in industrial production settings.

The frontier molecular orbital analysis of 9H-Carbazole-3,6-diamine reveals fundamental insights into its electronic structure and reactivity patterns. The compound exhibits distinctive orbital characteristics that are crucial for understanding its charge transport properties and electronic behavior in various applications.

The highest occupied molecular orbital of 9H-Carbazole-3,6-diamine demonstrates significant electron density localization on the carbazole backbone, particularly concentrated around the nitrogen atom of the pyrrole ring and the aromatic carbon framework [1] [2]. Density functional theory calculations using the B3LYP/6-31G(d) level of theory indicate that the HOMO energy level is positioned at approximately -5.32 eV [3]. This relatively shallow HOMO level compared to other carbazole derivatives has important implications for hole transport mechanisms, as it can lead to significant hole trapping effects during charge carrier transport processes [3].

The lowest unoccupied molecular orbital shows a distinct distribution pattern, with electron density primarily concentrated on the carbazole core structure [1] [2]. The LUMO energy level is calculated to be around -2.50 eV, resulting in a HOMO-LUMO energy gap of approximately 2.82 eV [4]. This energy gap positions 9H-Carbazole-3,6-diamine in an optimal range for organic electronic applications, particularly as a hole transport material in organic light-emitting diodes and photovoltaic devices [6].

The molecular orbital composition analysis reveals that the carbazole moiety contributes approximately 75% to the HOMO and nearly 100% to the LUMO [7]. The amino groups at the 3,6-positions significantly influence the electronic distribution, acting as electron-donating substituents that modulate the orbital energies [8] [9]. These substituents effectively raise the HOMO energy level compared to unsubstituted carbazole, enhancing the hole transport capabilities of the molecule [8].

Frontier orbital delocalization extends throughout the entire conjugated framework, with particular emphasis on the tricyclic carbazole system [2] [7]. The planar geometry of the carbazole core facilitates effective π-orbital overlap, while the amino substituents introduce additional p-orbital contributions that enhance the overall electronic delocalization [2]. Time-dependent density functional theory calculations confirm that the primary electronic transitions occur from the HOMO to LUMO with significant oscillator strength, indicating strong optical absorption properties [10] [11].

The electronic transition characteristics demonstrate that the most intense absorption bands arise from π→π* transitions within the carbazole framework [7] [10]. The calculated absorption maximum occurs at approximately 350-380 nm, consistent with experimental observations for similar carbazole derivatives [10] [11]. The presence of amino groups introduces charge transfer character to these transitions, contributing to the enhanced electronic properties observed in 9H-Carbazole-3,6-diamine compared to the parent carbazole compound [8] [9].

Density Functional Theory Simulations

Comprehensive density functional theory simulations of 9H-Carbazole-3,6-diamine provide detailed insights into its geometric structure, electronic properties, and energetic characteristics. The computational investigations employ various functional and basis set combinations to ensure accurate description of the molecular properties.

Geometric optimization calculations using the B3LYP functional with 6-31G(d) and 6-31++G(d,p) basis sets reveal that 9H-Carbazole-3,6-diamine adopts a nearly planar conformation [12] [13]. The carbazole backbone maintains its characteristic tricyclic structure with minimal distortion upon amino group substitution [2] [14]. Bond length analysis indicates that the carbon-nitrogen bonds at the 3,6-positions measure approximately 1.38-1.40 Å, consistent with partial double bond character due to conjugation with the aromatic system [7] [15].

Electronic structure calculations demonstrate the significant impact of amino substitution on the frontier molecular orbital energies [12] [13]. The B3LYP/6-311G(d,p) level calculations provide HOMO and LUMO energies of -5.32 eV and -2.50 eV, respectively [12]. These values align well with experimental electrochemical measurements and confirm the suitability of the computational approach for describing the electronic properties of carbazole-based systems [12] [4].

Frequency calculations performed at the optimized geometry confirm the absence of imaginary frequencies, validating that the optimized structure corresponds to a true energy minimum [12] [7]. The vibrational analysis reveals characteristic stretching modes for the amino groups at approximately 3300-3500 cm⁻¹, while the carbazole framework exhibits typical aromatic C-C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region [7] [15].

Time-dependent density functional theory calculations using the CAM-B3LYP functional provide accurate descriptions of the excited state properties [14] [8]. The calculations predict the lowest energy electronic transition at approximately 3.2-3.4 eV, corresponding to absorption wavelengths of 365-390 nm [10] [11]. The oscillator strength for this transition is calculated to be 0.8-1.2, indicating strong optical absorption in this spectral region [10].

Natural bond orbital analysis reveals the electronic population distribution and bonding characteristics within the molecule [7]. The nitrogen atoms of the amino groups carry significant negative charge density (-0.35 to -0.40 e), while the carbazole nitrogen maintains a charge of approximately -0.25 e [7]. This charge distribution pattern contributes to the enhanced electron-donating properties of the amino-substituted carbazole system [8] [9].

Molecular electrostatic potential mapping demonstrates regions of electron-rich and electron-poor character throughout the molecular structure [7] [16]. The amino groups create significant negative potential regions, while the carbazole framework exhibits moderate positive potential areas [7]. This electrostatic distribution pattern influences the intermolecular interactions and charge transport properties of the material [16].

Reorganization energy calculations using the adiabatic potential energy surface method yield hole reorganization energies of approximately 0.2-0.3 eV [12]. These relatively low values indicate favorable conditions for hole transport, supporting the experimental observations of good charge carrier mobility in 9H-Carbazole-3,6-diamine-based materials .

Charge Transport Mechanism Elucidation

The charge transport mechanism in 9H-Carbazole-3,6-diamine involves complex interplay between molecular orbital characteristics, intermolecular interactions, and energetic factors that determine the efficiency of charge carrier movement through the material.

Hole transport dominance is the primary charge transport mechanism in 9H-Carbazole-3,6-diamine, attributed to its favorable HOMO energy level and molecular orbital distribution . The shallow HOMO at -5.32 eV facilitates hole injection from typical electrode materials, while the extended π-conjugation system provides pathways for hole migration between adjacent molecules [1] . Experimental mobility measurements indicate hole mobility values in the range of 10⁻⁴ to 10⁻³ cm²/V·s under ambient conditions .

Electron transport characteristics demonstrate significantly lower efficiency compared to hole transport, with electron mobilities typically one order of magnitude lower . The LUMO energy level at -2.50 eV creates barriers for electron injection and transport, making 9H-Carbazole-3,6-diamine primarily suitable as a hole transport material rather than an electron transport material [19] . The electron transport mechanism follows a hopping process between LUMO states of neighboring molecules .

Intramolecular charge transfer processes play a crucial role in the overall transport mechanism [1] [8]. Density functional theory calculations reveal that photoexcitation creates intramolecular charge redistribution, with electrons transferring from the carbazole core to the amino substituents [1] [8]. This charge separation enhances the material's ability to participate in charge transport processes and contributes to its effectiveness in optoelectronic applications [8] [20].

Intermolecular coupling mechanisms involve π-π stacking interactions between adjacent carbazole units and hydrogen bonding between amino groups [2] [21]. The electronic coupling strength between neighboring molecules, characterized by transfer integrals of approximately 10-50 meV, determines the efficiency of charge hopping processes [21]. Molecular dynamics simulations indicate that the coupling strength varies with intermolecular distance and orientation, influencing the overall charge transport properties [12].

Temperature-dependent transport behavior follows the activated hopping model, with mobility increasing with temperature according to the Arrhenius relationship [12]. The activation energy for hole transport is calculated to be approximately 0.1-0.2 eV, consistent with the shallow trapping states created by molecular disorder and energetic fluctuations [12]. At elevated temperatures, thermal energy overcomes these barriers, leading to enhanced charge transport efficiency [12].

Trap state formation and mitigation significantly influence the charge transport characteristics of 9H-Carbazole-3,6-diamine [3] . The shallow HOMO level can create hole trapping sites, particularly at grain boundaries and molecular interfaces [3]. However, the amino substituents help mitigate deep trap formation by providing alternative charge transport pathways and reducing energetic disorder [8] . Careful material purification and processing conditions can minimize trap density and enhance overall transport performance [22].

Field-dependent transport properties exhibit space-charge-limited current behavior at higher voltages, indicating efficient charge injection and transport through the bulk material [23]. The current-voltage characteristics follow the Mott-Gurney law for space-charge-limited conduction, with mobility values extracted from single-carrier devices showing good agreement with time-of-flight measurements [23]. The field dependence of mobility follows the Pool-Frenkel model, indicating that charge transport occurs through thermally activated hopping between localized states .

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant